
Avibactam sodium
概要
説明
Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacterial pathogens. It is often used in combination with ceftazidime, a third-generation cephalosporin, to treat complicated intra-abdominal infections and complicated urinary tract infections caused by multi-drug resistant bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of avibactam sodium involves several steps. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions starting from compound J, which reacts with ammonium formate, formic acid, and triethylamine in the presence of a catalyst. This reaction removes benzyl groups to form compound K1. Compound K1 then undergoes sulfonation and crystallization to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves chiral resolution using oxalic acid, ring-closing using solid phosgene, and hydrolysis using lithium hydroxide. These steps ensure high yield and suitability for large-scale production .
化学反応の分析
Types of Reactions: Avibactam sodium primarily undergoes hydrolysis and recyclisation reactions. It inhibits serine beta-lactamases by acylating the nucleophilic active site serine. The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Recyclisation: Involves a proton shuttle mechanism where a structural water molecule protonates the nucleophilic serine.
Major Products: The major products formed from these reactions include the inactivated beta-lactamase enzyme and the hydrolyzed this compound .
科学的研究の応用
Clinical Applications
- Treatment of Infections
- Case Studies
- A notable case involved a child with a brain abscess caused by carbapenem-resistant Pseudomonas aeruginosa. The patient was treated with intravenous ceftazidime/avibactam and intrathecal colistimethate sodium, leading to successful resolution of the infection .
- Another case reported the use of ceftazidime/avibactam for a persistent bloodstream infection caused by multidrug-resistant Klebsiella pneumoniae, highlighting its utility in severe infections where traditional treatments failed .
Research Findings
Recent studies have expanded the understanding of this compound's applications:
- Pharmaceutical Development : Research has focused on enhancing the oral bioavailability of avibactam through prodrug formulations. These formulations aim to improve the pharmacokinetic profile, allowing for oral administration rather than intravenous use .
- Stability Studies : Investigations into the physical stability of different crystalline forms of this compound have shown that certain forms exhibit enhanced stability under various environmental conditions, which is critical for pharmaceutical formulation .
Data Tables
作用機序
アビバクタムナトリウムは、活性部位セリンと共有結合的で可逆的な結合を形成することによって、β-ラクタマーゼ酵素を阻害します。 これにより、酵素はβ-ラクタム系抗生物質を加水分解することができなくなり、耐性菌に対する抗生物質の活性が回復します。 この化合物は、クラスA、クラスC、および一部のクラスDβ-ラクタマーゼに効果的です .
類似化合物:
- クラブラネート
- タゾバクタム
- スルバクタム
比較: アビバクタムナトリウムは、クラスA、クラスC、および一部のクラスD酵素を含む、より幅広いβ-ラクタマーゼを阻害する能力においてユニークです。 クラブラネート、タゾバクタム、スルバクタムとは異なり、アビバクタムナトリウムは、肺炎桿菌カルバペネマーゼやその他の耐性β-ラクタマーゼに効果的です .
アビバクタムナトリウムのユニークなジアザビシクロオクタン骨格と、その可逆的な阻害メカニズムにより、強力で汎用性の高いβ-ラクタマーゼ阻害剤となっています .
類似化合物との比較
- Clavulanic Acid
- Tazobactam
- Sulbactam
Comparison: Avibactam sodium is unique in its ability to inhibit a broader range of beta-lactamases, including class A, class C, and some class D enzymes. Unlike clavulanic acid, tazobactam, and sulbactam, this compound is effective against Klebsiella pneumoniae carbapenemases and other resistant beta-lactamases .
This compound’s unique diazabicyclooctane scaffold and its reversible inhibition mechanism make it a potent and versatile beta-lactamase inhibitor .
生物活性
Avibactam sodium, a semi-synthetic, non-β-lactam β-lactamase inhibitor, has emerged as a crucial agent in combating multi-drug-resistant Gram-negative bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, clinical applications, and case studies demonstrating its effectiveness.
Avibactam functions primarily as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. It is particularly effective against Ambler class A, class C, and some class D β-lactamases. The compound achieves this by forming a stable acyl-enzyme complex with β-lactamases, preventing the hydrolysis of β-lactam antibiotics such as ceftazidime and enhancing their antibacterial activity.
Kinetic Properties
The inhibition kinetics of avibactam against various β-lactamases have been extensively studied. The second-order rate constants for enzyme acylation () vary significantly among different enzymes:
Enzyme | (ms) |
---|---|
OXA-10 | |
CTX-M-15 | |
KPC-2 | Slow hydrolytic route |
These values indicate that avibactam has a broad spectrum of activity against various β-lactamases, with particularly strong inhibition observed with CTX-M-15 .
Pharmacokinetics and Safety
This compound exhibits favorable pharmacokinetic properties. It has low binding to human plasma proteins and is primarily eliminated via renal pathways. Studies have shown that avibactam does not significantly inhibit major renal or hepatic transporters in vitro, indicating a low potential for drug-drug interactions in clinical settings .
Clinical Applications
This compound is primarily used in combination with ceftazidime to treat complicated infections caused by multidrug-resistant organisms. It has been particularly effective against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa.
Case Studies
-
Successful Treatment of CRPA-Induced Brain Abscess
- A 14-year-old male patient developed a brain abscess due to carbapenem-resistant Pseudomonas aeruginosa (CRPA) following tumor resection. Initial treatments were ineffective; however, after switching to intravenous ceftazidime/avibactam combined with intrathecal colistimethate sodium, the patient's condition improved significantly. After 14 days of treatment, imaging showed complete resolution of the abscess .
- In Vitro Efficacy Against Resistant Strains
Research Findings
Recent studies have highlighted the importance of avibactam in restoring the antimicrobial activity of several β-lactams:
Antibiotic | Restoration Efficacy |
---|---|
Ceftazidime | Significant improvement |
Ceftriaxone | Effective against resistant strains |
Imipenem | Enhanced activity observed |
Piperacillin | Restoration noted |
These findings underscore the critical role avibactam plays in treating infections caused by resistant bacteria .
特性
CAS番号 |
1192491-61-4 |
---|---|
分子式 |
C7H11N3NaO6S |
分子量 |
288.24 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1 |
InChIキー |
AXVUNLXMABVHIF-JBUOLDKXSA-N |
SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
1192491-61-4 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。